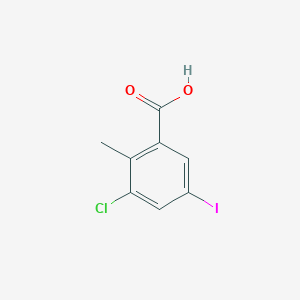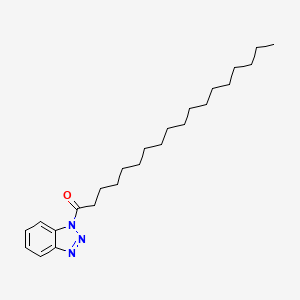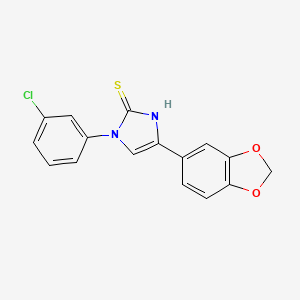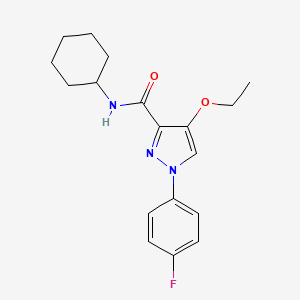![molecular formula C13H12N4OS B2973816 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1396863-31-2](/img/structure/B2973816.png)
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various fields of research, including cancer therapy, neuroprotection, and inflammation.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
Urea derivatives, including compounds with pyrazole and thiophene moieties, have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi. These compounds exhibit a broad spectrum of activity, potentially due to their ability to interact with microbial cell membranes or inhibit essential bacterial enzymes. For example, a study detailed the synthesis of a series of substituted quinazolines as antimicrobial agents, showcasing broad-spectrum activity against microorganisms like Staphylococcus aureus and Escherichia coli (Buha et al., 2012). Similar research efforts focus on creating novel heterocyclic compounds containing sulfonamido moieties with significant antibacterial properties (Azab et al., 2013).
Anticancer Agents
Research into urea derivatives has extended into the development of anticancer agents. The structure-based design and synthesis of compounds with pyrazole and thiophene elements have led to potent inhibitors of specific cancer-related enzymes or signaling pathways. For instance, a study on N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α highlights the potential of such compounds in inhibiting cancer cell growth (Getlik et al., 2012). Additionally, derivatives designed for targeting the mitogen-activated protein kinase (MAPK) pathway demonstrate significant antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents.
Material Science and Chemical Synthesis
In the realm of material science, urea derivatives play a role in the development of novel materials with unique properties. For example, the synthesis and characterization of chitosan Schiff bases, incorporating heterocyclic moieties, have shown antimicrobial activity and potential applications in biodegradable materials (Hamed et al., 2020). Furthermore, urea compounds are utilized in the synthesis of low molecular weight hydrogelators, where their structural components influence the gelation properties and physical characteristics of hydrogels (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-13(16-12-5-3-7-19-12)14-8-10-9-15-17-6-2-1-4-11(10)17/h1-7,9H,8H2,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNGDNBXKVXQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[(2,5-Difluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
![2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2973737.png)


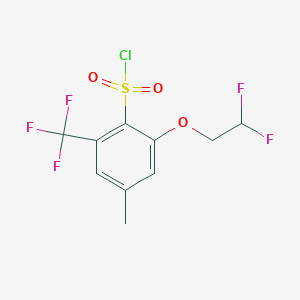
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)
